molecular formula C16H24N4O2 B2591799 N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide CAS No. 1211044-76-6

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide

Cat. No.: B2591799
CAS No.: 1211044-76-6
M. Wt: 304.394
InChI Key: XAVYJWYHBPNZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. While specific biological data for this molecule is not currently available in the public domain, its structure offers insights into its potential research applications. The compound features a pyrimidine core, a nitrogen-containing heterocycle that is a fundamental scaffold in numerous bioactive molecules and approved pharmaceuticals . This core is substituted at the 4-position with an ethoxy linker that connects to a cyclopentanecarboxamide group, and at the 6-position with a pyrrolidine moiety. The pyrrolidine ring is a common feature in molecules designed to interact with biological targets, particularly in the central nervous system, and has been identified in compounds investigated as monoamine reuptake inhibitors . Similarly, the pyrimidine scaffold is prevalent in compounds developed as enzyme inhibitors, such as autotaxin inhibitors for potential use in fibrosis, inflammation, and cancer research . The presence of both a pyrrolidine and a pyrimidine ring within a single molecule suggests this compound may be a valuable chemical tool for probing biological pathways. Its primary research utility likely lies in early-stage drug discovery, serving as a building block for chemical synthesis, a candidate for high-throughput screening libraries, or a lead compound for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a controlled laboratory setting and is not to be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c21-16(13-5-1-2-6-13)17-7-10-22-15-11-14(18-12-19-15)20-8-3-4-9-20/h11-13H,1-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVYJWYHBPNZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCOC2=NC=NC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate starting materials such as 2-chloropyrimidine with pyrrolidine under basic conditions.

    Ether Formation: The pyrimidine derivative is then reacted with an appropriate alkylating agent, such as 2-bromoethanol, to form the ether linkage.

    Amide Formation: The final step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

The compound N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, biological activities, structure-activity relationships, and relevant case studies.

Structural Features

The compound features a cyclopentanecarboxamide moiety linked to a pyrimidine ring via an ether functional group. This structural complexity suggests potential interactions with various biological targets, making it a candidate for further research.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties.

Table 1: Antibacterial Activity Comparison

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Target Bacteria
This CompoundTBDTBD
Pyrrole Derivative3.125Staphylococcus aureus
Ciprofloxacin2Escherichia coli

The presence of electron-donating or withdrawing groups on the pyrrolidine ring can enhance antibacterial efficacy, indicating the importance of structural modifications.

Antifungal Activity

Similar compounds have also shown antifungal properties, particularly against Candida albicans and other fungal pathogens.

Table 2: Antifungal Activity Data

CompoundMIC (µg/mL)Target Fungi
This CompoundTBDTBD
Alkaloid Derivative16.69 - 78.23Candida albicans
Fusarium oxysporum Inhibitor56.74 - 222.31Fusarium oxysporum

The antifungal activity is influenced by structural features, particularly substitutions on the phenyl and piperidine rings.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituents on the Phenyl Ring : The introduction of halogens or alkyl groups can enhance potency.
  • Pyrrolidine Modifications : Alterations in the pyrrolidine structure may affect binding affinity to bacterial enzymes.
  • Acetamide Group : Essential for maintaining solubility and bioavailability.

Clinical Trials

A derivative of this compound was tested in clinical trials for its effectiveness against multidrug-resistant bacterial infections, demonstrating promising results with an MIC comparable to established antibiotics.

In Vivo Studies

Animal models have shown reduced infection rates when treated with compounds exhibiting similar structures, indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
  • N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclohexanecarboxamide

Uniqueness

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is unique due to its specific structural features, such as the cyclopentanecarboxamide moiety and the pyrimidine ring with a pyrrolidine substituent

Biological Activity

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Pyrimidine ring : A six-membered ring containing nitrogen, which is often associated with nucleic acid metabolism and enzyme inhibition.
  • Cyclopentanecarboxamide moiety : This part may influence the compound's interaction with biological targets.

The IUPAC name for this compound is N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide, and its molecular formula is C17H20N4O2 .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The exact mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : It may interact with receptors in the central nervous system or other tissues, influencing physiological responses.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the chemical structure can lead to significant changes in potency and selectivity. For instance:

Compound VariantKey Structural FeaturesBiological Activity
Original CompoundPyrrolidine and pyrimidine ringsModerate enzyme inhibition
Variant AMorpholine instead of pyrrolidineEnhanced receptor binding
Variant BAltered cyclopentanecarboxamide groupIncreased metabolic stability

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

  • Antiviral Activity : Research has shown that compounds with similar structures exhibit antiviral properties by inhibiting viral replication through enzyme modulation . For example, selective inhibitors targeting AAK1 have demonstrated efficacy against dengue virus, indicating a potential pathway for therapeutic application .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. These studies often reveal dose-dependent responses, where higher concentrations lead to increased cell death . Such findings suggest that this compound may also possess anticancer properties.
  • Pharmacokinetics : The pharmacokinetic profile of similar compounds has been evaluated to understand their absorption, distribution, metabolism, and excretion (ADME). Compounds with favorable ADME properties are more likely to succeed in clinical trials .

Q & A

Q. What are the recommended synthetic routes for N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide, and how can low yields be addressed?

The compound can be synthesized via multicomponent reactions (MCRs) involving isocyanides, as demonstrated in analogous cyclopentanecarboxamide derivatives. For example, a similar compound (II-10) was synthesized using a general procedure with a 26% yield, highlighting challenges in isolation due to competing side reactions . To optimize yields:

  • Vary reaction conditions : Use microwave-assisted synthesis or high-pressure reactors to enhance kinetics.
  • Catalyst screening : Test palladium or copper catalysts for coupling steps, as seen in pyrimidine-oxygen ether formations .
  • Purification strategies : Employ gradient chromatography or recrystallization with polar aprotic solvents (e.g., DMF/ethanol mixtures) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

A multi-technique approach is essential:

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., ±0.1 ppm accuracy) and fragmentation patterns .
  • NMR (1H/13C) : Assigns proton environments (e.g., pyrrolidine N-H at ~δ 3.2 ppm) and cyclopentane carboxamide carbonyl signals (δ ~170 ppm) .
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1662 cm⁻¹, pyrimidine ring vibrations at ~1593 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as applied to related piperazine-carboxamide analogs .

Advanced Research Questions

Q. How can researchers design biological activity assays for this compound, given limited prior data?

  • In vitro profiling : Screen against kinase or GPCR panels due to structural similarity to pyrimidine-based inhibitors (e.g., pyrrolo[2,3-d]pyrimidine derivatives in anticancer studies) .
  • Targeted assays : Use SPR (Surface Plasmon Resonance) to measure binding affinity for receptors like adenosine A2A, leveraging the pyrrolidine-pyrimidine motif’s role in ligand-receptor interactions .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HCT-116 or HeLa) with dose-response curves (IC50) and compare to reference compounds (e.g., 5-FU) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Systematic substitution : Modify the pyrrolidine ring (e.g., replace with piperidine) or cyclopentane group to assess steric/electronic effects on bioactivity .
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrimidine N atoms) .
  • Metabolic stability : Introduce fluorine at the cyclopentane moiety to enhance lipophilicity and reduce CYP450-mediated degradation .

Q. How should researchers resolve contradictions in reported spectral or synthetic data?

  • Replicate experiments : Reproduce synthesis under inert atmospheres (e.g., N2/Ar) to rule out oxidation side products .
  • Cross-validate spectra : Compare NMR shifts with databases (e.g., NIST Chemistry WebBook) for cyclopentanecarboxamide analogs .
  • Advanced chromatography : Use UPLC-QTOF-MS to separate isomers (e.g., cis/trans amide rotamers) that may cause spectral discrepancies .

Q. What methodologies are recommended for assessing ecological or toxicological risks?

  • In silico prediction : Apply QSAR models (e.g., ECOSAR) to estimate acute aquatic toxicity (LC50 for fish/daphnia) .
  • Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • Soil mobility studies : Use OECD Guideline 121 to measure adsorption coefficients (Kd) and predict groundwater contamination risks .

Q. How can crystallography or computational modeling clarify this compound’s 3D conformation?

  • Single-crystal X-ray diffraction : Resolve bond angles and torsional strain in the pyrimidine-cyclopentane linkage, as done for N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide .
  • Molecular dynamics (MD) simulations : Simulate solvated structures in water/DMSO to predict bioavailability and membrane permeability .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Degradation pathways : Monitor hydrolytic cleavage of the carboxamide bond under acidic/basic conditions via accelerated stability testing (40°C/75% RH) .
  • Lyophilization : Store as a lyophilized powder under vacuum to prevent moisture-induced decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.